ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features an indole core, a sulfanyl group, and an ester functionality
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)benzoate Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.
Mode of Action
The exact mode of action of Ethyl 4-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)benzoate It’s known that the thiazole ring, a component of the compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in their function.
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 4-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)benzoate Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may influence multiple pathways . These effects include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
The molecular and cellular effects of Ethyl 4-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)benzoate Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole core.
Acylation: The acetamido group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating mixtures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s indole core makes it a potential candidate for drug development, particularly for its antiviral, anticancer, and anti-inflammatory properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, leveraging its multiple functional groups.
Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indomethacin share the indole core and exhibit similar biological activities.
Sulfanyl Compounds: Compounds like thiophenol and thioanisole contain the sulfanyl group and are used in various chemical reactions.
Uniqueness
Ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is unique due to its combination of an indole core, a sulfanyl group, and an ester functionality, which provides a versatile platform for chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S/c1-4-33-28(32)21-11-13-23(14-12-21)29-27(31)18-34-26-17-30(25-8-6-5-7-24(25)26)16-22-15-19(2)9-10-20(22)3/h5-15,17H,4,16,18H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPOBMAKPCDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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